3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid
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Overview
Description
3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxyprop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid typically involves the reaction of 2,3-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized by controlling parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2), nitration using nitric acid (HNO3), and sulfonation using sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of difluorophenyl alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorophenylacetic acid
- 3,4-Difluorophenylacetic acid
- 2,4-Difluorobenzoic acid
Uniqueness
3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid is unique due to its specific structural features, such as the presence of both a difluorophenyl group and a hydroxyprop-2-enoic acid moiety. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
CAS No. |
919601-16-4 |
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Molecular Formula |
C9H6F2O3 |
Molecular Weight |
200.14 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)-2-hydroxyprop-2-enoic acid |
InChI |
InChI=1S/C9H6F2O3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-4,12H,(H,13,14) |
InChI Key |
NJLFKAQMFLDWQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=C(C(=O)O)O |
Origin of Product |
United States |
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